3,3-Difluorocyclopentanol (CAS 883731-65-5) is a highly specialized fluorinated cycloalkanol widely procured as a building block for advanced medicinal chemistry and agrochemical synthesis. Functioning as a lipophilic bioisostere and a conformationally restricted scaffold, it enables the introduction of the 3,3-difluorocyclopentyl moiety into complex drug candidates [1]. The geminal difluoro substitution profoundly alters the physicochemical profile of the parent cyclopentane ring, modulating the pKa of adjacent functional groups, increasing lipophilicity (logP), and restricting ring puckering [2]. For industrial and scientific buyers, this compound serves as a critical precursor when optimizing lead compounds for metabolic stability, receptor subtype selectivity, and membrane permeability, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists [1].
Substituting 3,3-difluorocyclopentanol with generic cyclopentanol or mono-fluorinated analogs (e.g., 3-fluorocyclopentanol) routinely fails in late-stage lead optimization due to unacceptable metabolic liabilities and off-target binding[1]. Unfluorinated cyclopentyl rings possess multiple metabolically 'soft' C-H bonds that are highly susceptible to rapid oxidation by hepatic cytochrome P450 enzymes, leading to poor in vivo half-lives[1]. Furthermore, mono-fluorination often fails to provide sufficient steric bulk or inductive electron withdrawal to fully block these metabolic pathways or adequately bias the ring conformation. In contrast, the gem-difluoro substitution in 3,3-difluorocyclopentanol effectively shields the ring from oxidative metabolism while reducing the entropic penalty of receptor binding, a dual advantage that generic aliphatic alcohols cannot replicate [2].
In the optimization of muscarinic M3 receptor antagonists, the incorporation of the (1R)-3,3-difluorocyclopentyl moiety (derived from 3,3-difluorocyclopentanol) demonstrated a profound enhancement in metabolic stability compared to unfluorinated baselines [1]. Studies evaluating in vitro metabolic stability in dog and human hepatic microsomes revealed that the 3,3-difluorocyclopentyl analogue (compound 15a) was significantly more stable against oxidative degradation than the unfluorinated prototype (compound 1) [1]. The gem-difluoro substitution effectively protects the metabolically soft spots on the cyclopentane ring, preventing rapid clearance.
| Evidence Dimension | In vitro metabolic stability (hepatic microsome degradation) |
| Target Compound Data | High metabolic stability (resists rapid P450 oxidation) |
| Comparator Or Baseline | Unfluorinated cyclopentyl prototype (rapidly metabolized) |
| Quantified Difference | Considerable enhancement in metabolic half-life in dog/human microsomes |
| Conditions | Dog and human hepatic microsome assays |
Procurement of this specific gem-difluoro building block is essential for synthesizing drug candidates that require extended in vivo half-lives and resistance to first-pass metabolism.
The structural rigidity and electronic properties imparted by 3,3-difluorocyclopentanol directly translate into superior target selectivity[1]. In a direct comparison of muscarinic receptor antagonists, the 3,3-difluorocyclopentyl derivative achieved a 330-fold selectivity for the M3 receptor over the M2 receptor, while maintaining a highly potent binding affinity (Ki = 6.2 nM) [1]. This represented an approximate 3-fold improvement in M3 subtype selectivity without any loss of target affinity compared to the unfluorinated cyclopentyl baseline.
| Evidence Dimension | Receptor subtype selectivity (M3 vs. M2) |
| Target Compound Data | 330-fold selectivity for M3 over M2 (Ki = 6.2 nM for M3) |
| Comparator Or Baseline | Unfluorinated cyclopentyl baseline (~110-fold selectivity) |
| Quantified Difference | ~3-fold improvement in subtype selectivity |
| Conditions | Human muscarinic receptor binding assay |
Buyers developing highly targeted therapies must select this specific fluorinated precursor to minimize off-target side effects driven by poor receptor subtype discrimination.
When optimizing Dual Leucine Zipper Kinase (DLK) inhibitors for central nervous system penetration, balancing lipophilicity and polarity is critical[1]. Replacing a polar tetrahydro-2H-pyran-4-yl ring with a 3,3-difluorocyclopentyl group significantly improved the efflux ratio [1]. While the tetrahydropyran analog suffered from high efflux liability (MDR1-MDCK BA/AB ratio = 15), the 3,3-difluorocyclopentyl analog maintained comparable biochemical potency while reducing the BA/AB efflux ratio to 5.8 [1]. This demonstrates that the difluorocyclopentyl moiety provides the necessary steric bulk and lipophilicity to bypass efflux transporters that trap more polar oxygenated heterocycles.
| Evidence Dimension | Efflux liability (MDR1-MDCK BA/AB ratio) |
| Target Compound Data | BA/AB ratio = 5.8 (3,3-difluorocyclopentyl analog) |
| Comparator Or Baseline | Tetrahydro-2H-pyran-4-yl analog (BA/AB ratio = 15) |
| Quantified Difference | 61% reduction in efflux ratio |
| Conditions | MDR1-MDCK permeability assay for DLK inhibitors |
For neuro-therapeutics or systemically distributed drugs, selecting 3,3-difluorocyclopentanol over oxygenated heterocycles prevents the candidate from being actively pumped out of target tissues.
Directly leveraging its ability to improve M3 over M2 receptor selectivity and block P450 oxidation, this compound is ideal for synthesizing long-acting muscarinic antagonists for respiratory and gastrointestinal disorders [1].
Utilizing its favorable MDR1-MDCK efflux profile compared to polar heterocycles, 3,3-difluorocyclopentanol is a preferred building block for CNS-targeted therapeutics, such as DLK or WRN helicase inhibitors [2].
In agricultural chemistry, where environmental half-life and metabolic resistance in target pests are critical, the gem-difluoro moiety serves as a non-hydrolyzable, metabolically stable bioisostere for ketones or unfluorinated cycloalkanes [1].